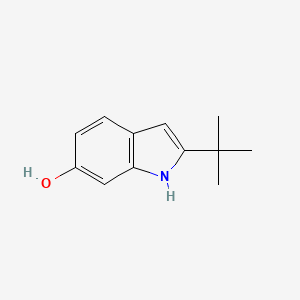

2-(tert-Butyl)-1H-indol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-tert-butyl-1H-indol-6-ol |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3 |

InChI Key |

OHGLLDODIATOLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 1h Indol 6 Ol and Analogous Indole Scaffolds

Classical and Modern Approaches to Indole (B1671886) Ring Formation

The formation of the core indole ring is the foundational step in the synthesis of 2-(tert-Butyl)-1H-indol-6-ol. Over the years, numerous methods have been developed, ranging from classical name reactions to modern catalytic systems.

Fischer Indole Synthesis and its Contemporary Advancements

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of a 2-tert-butylindole, the corresponding phenylhydrazone would be derived from a suitably substituted phenylhydrazine and pivalaldehyde (2,2-dimethylpropanal).

The classical Fischer indole synthesis often requires harsh acidic conditions and high temperatures. organic-chemistry.org Contemporary advancements have focused on milder reaction conditions and broader substrate scope. For instance, the use of Lewis acids such as zinc chloride and boron trifluoride can catalyze the reaction under less forcing conditions. wikipedia.org A significant modification by Buchwald and coworkers involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes cyclization. wikipedia.org This two-step, one-pot procedure expands the utility of the Fischer synthesis to a wider range of precursors. rsc.org

| Catalyst/Reagent | Conditions | Key Features |

| Brønsted Acids (HCl, H2SO4) | High Temperature | Classical method, often harsh. wikipedia.org |

| Lewis Acids (ZnCl2, BF3) | Milder Conditions | Improved conditions over Brønsted acids. wikipedia.org |

| Palladium Catalysts | Cross-coupling/Cyclization | Buchwald modification, broader substrate scope. wikipedia.org |

Transition Metal-Catalyzed Cyclizations for Indole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer high efficiency, selectivity, and functional group tolerance under mild conditions.

Palladium-catalyzed reactions are particularly prominent in indole synthesis. For instance, the cyclization of 2-alkynylanilines is a powerful strategy for constructing 2-substituted indoles. mdpi.com This approach allows for the introduction of various substituents at the 2-position, depending on the nature of the alkyne. Ruthenium catalysts have also been employed in dehydrogenative alkyne annulation reactions to form indoles. rsc.org

Transition metal-catalyzed reactions have been instrumental in the synthesis of various marine drug-like scaffolds, showcasing their versatility in complex molecule synthesis. nih.gov These catalytic transformations provide efficient and selective routes that are often not achievable through classical methods. nih.gov

| Metal Catalyst | Reaction Type | Substrates |

| Palladium | Cyclization | 2-Alkynylanilines. mdpi.com |

| Ruthenium | Dehydrogenative Annulation | Anilines and alkynes. rsc.org |

| Zinc | Asymmetric Alkyne Addition | Used in the synthesis of complex natural products. nih.gov |

Oxidative Cyclization Strategies in Indole Chemistry

Oxidative cyclization represents another modern approach to indole synthesis. These reactions involve the formation of a key carbon-carbon or carbon-nitrogen bond through an oxidative process. For example, the intramolecular oxidative arylation of 3-substituted indoles can be directed to either the C2 or C4 position. nih.gov By installing a directing or blocking group, such as a chloride at the C2 position, the cyclization can be selectively guided to the C4 position, enabling the construction of complex polycyclic indole alkaloids. nih.gov

The use of oxidants like Mn(OAc)₃ can facilitate these cyclizations. nih.gov Such strategies are valuable for creating intricate indole-containing frameworks found in natural products. nih.gov

Electrochemical Methods for Indole and Indoline (B122111) Derivative Synthesis

Electrochemistry has emerged as a sustainable and powerful tool in organic synthesis. rsc.org Electrochemical methods allow for the construction of indoles under external oxidant-free conditions, offering an environmentally friendly alternative to traditional methods. rsc.orgresearchgate.net

The electrochemical synthesis of indoles can be achieved through the intramolecular annulation of 2-vinylanilines or 2-alkynylanilines. rsc.org These reactions can be mediated by catalysts such as ferrocene (B1249389) or iodine. rsc.org A notable feature of electrochemical synthesis is the ability to control the reaction pathway and selectivity by tuning the electrochemical potential and reaction parameters. nih.gov For instance, divergent synthesis of highly substituted indoles can be achieved by regulating the pKa of amide precursors. nih.gov Electrochemical methods have also been developed for the functionalization of indoles, such as phosphorylation and sulfonylation. acs.orgacs.org

Strategies for Regioselective Installation of the tert-Butyl Moiety on the Indole Ring

Introducing a bulky tert-butyl group at a specific position on the indole ring requires careful consideration of steric and electronic factors. For the synthesis of this compound, the tert-butyl group needs to be installed at the C2 position.

One of the most direct methods is to incorporate the tert-butyl group into one of the starting materials for the indole ring synthesis. As mentioned in the context of the Fischer indole synthesis, using pivalaldehyde as the ketone component would directly lead to a 2-tert-butylindole.

Alternatively, direct C-H functionalization of a pre-formed indole ring can be employed. However, the inherent reactivity of the indole ring often favors substitution at the C3 position. chim.it To achieve C2-selectivity, the C3 position can be blocked with a removable protecting group. Transition metal-catalyzed C-H activation strategies can also provide a route to regioselective functionalization. While less common for the direct introduction of a tert-butyl group, related alkylation and arylation reactions at various positions of the indole ring have been developed.

Methodologies for Controlled Hydroxyl Group Functionalization at the Indole C6 Position

The introduction of a hydroxyl group at the C6 position of the indole ring is a challenging transformation due to the lower reactivity of the benzene (B151609) portion of the indole nucleus compared to the pyrrole (B145914) ring. chim.it

One strategy is to start with a precursor that already contains a hydroxyl group or a protected hydroxyl group (e.g., a methoxy (B1213986) group) at the corresponding position of the aniline (B41778) derivative used in the indole synthesis. For example, in a Fischer indole synthesis, one could start with a 4-methoxyphenylhydrazine. The methoxy group can then be deprotected to a hydroxyl group in a later step.

Direct C-H hydroxylation of the indole ring at the C6 position is difficult to achieve with high regioselectivity. However, recent advances in C-H functionalization have provided new tools for accessing less reactive positions. Directed C-H activation, where a directing group on the indole nitrogen or another position guides a metal catalyst to a specific C-H bond, has been used for functionalization at C4, C6, and C7. chim.itfrontiersin.orgresearchgate.net For instance, a removable "U-shaped" template has been developed to direct alkenylation to the C6 position. frontiersin.org While direct C6-hydroxylation via this method is not established, it demonstrates the feasibility of targeting this position.

Green Chemistry Principles in Indole Synthesis, including Solvent-Free and Catalytic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indole synthesis, this often involves minimizing the use of hazardous solvents, employing catalytic methods to improve efficiency, and developing solvent-free reaction conditions.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to solvent-free conditions. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide the necessary energy. For instance, the reaction of phenylhydrazines with ketones can be carried out by grinding with a solid acid catalyst, leading to the formation of the indole product in good yields. nih.gov

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique for indole synthesis. rsc.orgresearchgate.net Ball milling is a common mechanochemical method where the reactants and a catalyst are placed in a container with milling balls. The mechanical energy generated during milling facilitates the reaction. This approach has been successfully applied to the Fischer indole synthesis, providing high yields in relatively short reaction times. rsc.orgresearchgate.net

Catalytic Routes:

Catalysis is a fundamental principle of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with reduced waste generation. A variety of catalysts have been developed for green indole synthesis. These include:

Acid Catalysts: Both Brønsted and Lewis acids are traditionally used in indole synthesis. Green approaches focus on using solid-supported or recyclable acid catalysts to simplify product purification and minimize waste.

Metal Catalysts: Transition metal catalysts, such as those based on palladium, copper, and gold, have been employed in various indole syntheses. Efforts in green chemistry focus on using low-toxicity metals, reducing catalyst loading, and developing heterogeneous catalysts that can be easily recovered and reused.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can serve as both solvents and catalysts. Their low vapor pressure makes them an environmentally benign alternative to volatile organic solvents. Acidic ionic liquids have been shown to effectively catalyze the Fischer indole synthesis. acs.org

Natural Catalysts: In a novel approach, marine sponge skeletons combined with phosphoric acid have been used as a naturally occurring and biodegradable catalyst for the solvent-free Fischer-indole synthesis. nih.gov

The following table provides an overview of some green chemistry approaches to indole synthesis.

| Method | Reactants | Catalyst/Conditions | Solvent | Yield (%) |

| Mechanochemical Fischer Indole Synthesis | Arylhydrazines, Ketones | Oxalic acid, Dimethylurea, Ball milling | Solvent-free | 46-95 rsc.org |

| Microwave-assisted Synthesis | Phenylhydrazine, Ketones | Montmorillonite K-10 | Solvent-free | 85-95 |

| Ionic Liquid Catalysis | Phenylhydrazine, Cyclohexanone | [bmim][HSO₄] | [bmim][HSO₄] | 92 |

| Natural Catalyst | Phenylhydrazine, Ketones | Marine sponge/H₃PO₄ | Solvent-free | 70-95 nih.gov |

| Copper-Catalyzed Cascade Reaction | Bromoarylaldehydes, Ethyl acetamidoacetate | CuI, Cs₂CO₃ | 2-MeTHF or EtOAc | 50-53 acs.org |

Chemical Reactivity and Derivatization Strategies for 2 Tert Butyl 1h Indol 6 Ol Analogues

Electrophilic Substitution Reactions on Substituted Indoles

The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is typically the C3 position. This preference is attributed to the formation of a more stable cationic intermediate (a 3H-indolium cation) where the positive charge can be delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inic.ac.uk If the C3 position is already occupied, electrophilic substitution generally occurs at the C2 position. Should both C2 and C3 be substituted, the electrophile will then attack the benzene portion of the ring, often at the C6 position. bhu.ac.in

For indoles bearing a bulky substituent like a tert-butyl group at the C2 position, the regioselectivity of electrophilic substitution can be influenced. While the C3 position remains the most electronically favored site for attack, the steric hindrance imposed by the adjacent tert-butyl group can direct the electrophile to other positions.

Common electrophilic substitution reactions for indoles include:

Protonation: Indoles are weak bases, and protonation can occur at the C3 position, leading to the formation of a thermodynamically stable 3H-indolium cation. bhu.ac.in

Alkylation: Direct alkylation of indoles can be challenging and may require elevated temperatures. For instance, the reaction of indole with methyl iodide often necessitates heating to around 80°C in dimethylformamide to yield 3-methylindole. bhu.ac.in

Mannich Reaction: Indoles react with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of acetic acid to form 3-(dimethylaminomethyl)indole, commonly known as gramine. bhu.ac.in This reaction provides a pathway to various 3-substituted indoles. bhu.ac.in

Reaction with Michael Acceptors: In acidic conditions, indoles can react with α,β-unsaturated ketones, nitriles, and nitro compounds to give 3-substituted products. bhu.ac.in

In the case of BN-fused indoles, which are isosteres of traditional indoles, electrophilic aromatic substitution has been shown to occur with the same regioselectivity as their carbon-based counterparts. For example, N-t-Bu-BN-indole undergoes bromination and the Mannich reaction at the 3-position. nih.gov

Oxidation and Reduction Reactions of the Indole Nucleus and its Substituents

The indole ring system can undergo both oxidation and reduction reactions, which can be directed at either the heterocyclic or carbocyclic portion of the molecule.

Oxidation: The electron-rich nature of the indole nucleus makes it susceptible to oxidation. wikipedia.org The C2-C3 double bond is particularly reactive and can be cleaved by strong oxidizing agents like ozone or sodium periodate. bhu.ac.in The use of milder oxidizing agents can lead to the formation of oxindoles. For example, N-bromosuccinimide can selectively oxidize indole to oxindole (B195798). wikipedia.org Similarly, tert-butyl hypochlorite (B82951) has been used for the synthesis of chlorinated oxindole and indole derivatives. mdpi.comunimi.it The reaction of C2-alkyl-substituted indoles with tert-butyl nitrosoformate can lead to the formation of oxindoles through a novel N-O bond cleavage. nih.gov For indoles with substituents on the benzene ring, such as a hydroxyl group, oxidation can lead to further derivatization. google.commdpi.com

Reduction: The reduction of the indole ring can be selective for either the heterocyclic or the carbocyclic ring. bhu.ac.in

Reduction of the Heterocyclic Ring: The C2-C3 double bond can be reduced to form an indoline (B122111). This transformation is often challenging due to the aromatic stability of the indole nucleus and the potential for the indoline product to poison the catalyst. nih.gov Catalytic hydrogenation is a common method, often requiring an acid activator. For instance, platinum on carbon (Pt/C) with p-toluenesulfonic acid in water has been used for the hydrogenation of various substituted indoles to their corresponding indolines. nih.gov Other reducing agents like sodium cyanoborohydride in acetic acid can also be employed. bhu.ac.innih.gov Asymmetric hydrogenation of substituted indoles can provide chiral indolines. organic-chemistry.orgdicp.ac.cnacs.org

Reduction of the Carbocyclic Ring: Under different conditions, the benzene ring can be reduced. For example, using lithium in liquid ammonia (B1221849) can reduce the benzene ring to yield a 4,7-dihydroindole. bhu.ac.in

The presence of a tert-butyl group at the C2 position can influence the rate and selectivity of these reactions due to steric effects.

Advanced Functionalization via Cross-Coupling Reactions on Indole Scaffolds

Cross-coupling reactions are powerful tools for the functionalization of indole scaffolds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and are used to couple a haloindole or an organometallic indole derivative with a variety of coupling partners.

Sonogashira, Suzuki-Miyaura, Stille, and Heck Couplings of Indole Derivatives

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a direct and efficient method for synthesizing 2-substituted indoles from 2-haloanilines and terminal alkynes in a tandem process. digitellinc.comnih.gov The reaction is generally carried out under mild conditions with a base like an amine, which also can act as the solvent. wikipedia.org Copper-free Sonogashira couplings have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves an organoboron compound (like a boronic acid) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net It is widely used for the derivatization of haloindoles. nih.govresearchgate.net The reaction can be performed under mild, aqueous conditions, making it suitable for functionalizing complex and bioactive molecules, including unprotected haloindoles. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.net This reaction is tolerant of a wide range of functional groups. nih.gov It has been successfully applied to the coupling of aryl chlorides with various organotin reagents, even for the synthesis of sterically hindered biaryls. researchgate.net Polymer-bound aryl iodides can also be used in Stille couplings. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. nih.govmdpi.com The intramolecular Heck reaction is a key step in the Mori-Ban indole synthesis. researchgate.net A domino Heck reaction and dealkylation process has been developed for the preparation of 2-substituted indoles. researchgate.net

wikipedia.orgdigitellinc.comnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net| Coupling Reaction | Key Reactants | Catalyst System | Common Products | References |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium + Copper (optional) | Alkynyl-substituted indoles | |

| Suzuki-Miyaura | Organoboron Compound + Aryl/Vinyl Halide/Triflate | Palladium Complex | Aryl- or vinyl-substituted indoles | |

| Stille | Organotin Compound + Aryl/Vinyl Halide/Triflate | Palladium Complex | Aryl-, vinyl-, or alkyl-substituted indoles | |

| Heck | Alkene + Aryl/Vinyl Halide/Triflate | Palladium Complex + Base | Alkenyl-substituted indoles |

Reactions Involving the tert-Butyl Substituent, including Radical Processes and Stereoselective Transformations

The tert-butyl group at the C2 position of the indole ring is generally considered to be chemically robust. However, under specific conditions, it can participate in or influence reactions.

Radical Reactions: Radical reactions on the indole nucleus can lead to functionalization at various positions. The thermal decomposition of di-tert-butyl peroxide can generate tert-butoxyl radicals, which can then abstract a hydrogen atom to initiate further reactions. rsc.org For instance, indol-2-yl radicals can be generated from 2-iodoindoles and can undergo addition to electron-deficient alkenes. lookchem.com The presence of a tert-butyl group can influence the regiochemistry of these radical reactions due to steric hindrance. rsc.orgresearchgate.net In some cases, the tert-butyl radical itself can react; for example, it has been shown to cleave the N-S bond in N-phenylsulfonyl-2-iodoindole. lookchem.com Experiments using radical trapping agents like TEMPO have indicated that some chlorination reactions on indoles proceed via a radical pathway. mdpi.com

Stereoselective Transformations: The bulky tert-butyl group can play a significant role in directing the stereochemical outcome of reactions. Its steric demand can create a facial bias, leading to diastereoselective transformations at adjacent positions. While specific examples for 2-(tert-butyl)-1H-indol-6-ol are not detailed in the provided context, the principle of using bulky substituents to control stereochemistry is well-established in organic synthesis. For instance, in the alkylation of indoles, a chiral substituent at the nitrogen atom can be introduced using derivatives of tert-butyl (S)-lactate. researchgate.net

Reactivity of the Hydroxyl Group in Further Derivatization

The hydroxyl group at the C6 position of the indole ring is a versatile functional handle for further derivatization, allowing for the synthesis of a wide range of analogues. The phenolic nature of this group enables several common transformations.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

Esterification and Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This is a common strategy to introduce different functional groups or to act as a protecting group.

Computational and Theoretical Studies of Substituted Indole Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. DFT calculations are used to determine optimized molecular geometries, electronic properties such as the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO).

For substituted indoles, DFT has been successfully employed to optimize molecular structures and compare them with experimental data from X-ray crystallography. For instance, studies on tert-butyl-substituted indole (B1671886) carboxylates have shown that geometries optimized using the B3LYP/6-311G(2d,p) level of theory are in close agreement with single-crystal X-ray diffraction data. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in analyzing the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). The MEP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(tert-Butyl)-1H-indol-6-ol, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating sites susceptible to electrophilic attack. The energies of the HOMO and LUMO are critical for understanding chemical reactivity; a smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net DFT has also been used to explore the reaction mechanisms of indoles, such as in silver-catalyzed selanylation, by calculating the energetics of various proposed pathways. rsc.org

Table 1: Application of DFT in Analyzing Indole Derivatives

| DFT Application | Information Gained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. | Determines the precise spatial arrangement of the tert-butyl and hydroxyl groups. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify nucleophilic and electrophilic sites. | Highlights reactive centers, such as the hydroxyl oxygen and indole nitrogen. |

| Frontier Molecular Orbital (FMO) Analysis | Calculates the energies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | Predicts chemical reactivity and electronic transition properties. |

| Energetics of Reaction Pathways | Computes the energy changes during a chemical reaction, including transition states. | Elucidates potential synthetic routes and reaction mechanisms. acs.org |

Conformational Analysis and Prediction of Tautomeric Forms in Indole Systems

The three-dimensional shape (conformation) and the potential for existing in different structural isomers (tautomers) are critical determinants of a molecule's properties. Computational methods are invaluable for exploring the conformational landscape and predicting the relative stability of tautomers.

The presence of a hydroxyl group on the indole ring introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, 2-(tert-butyl)-1,7-dihydro-6H-indol-6-one. DFT calculations can be used to compute the relative energies of these tautomeric forms to predict which one is more stable. For example, in a study of 3-(1H-indol-2-yl)-7H- alzahra.ac.irdergipark.org.trnih.govtriazolo[3,4-b] alzahra.ac.irnih.govijpsr.comthiadiazin-6-ol, DFT calculations confirmed that the enol form was thermodynamically the most stable tautomer, which was consistent with experimental X-ray data. researchgate.net This type of analysis is directly applicable to predicting the predominant tautomeric form of this compound in various environments.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space Exploration (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with their properties. jocpr.com While extensively used to predict biological activity, the QSAR methodology is also a powerful tool for predicting fundamental physicochemical properties, thereby aiding in chemical space exploration without a biological focus. ijpsr.comresearchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. These descriptors can then be correlated with an observed property using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govijpsr.com

For a set of indole derivatives, QSAR models can be developed to predict properties such as:

Lipophilicity (logP): A study on 40 indole derivatives successfully modeled the octanol-water partition coefficient (logP), a key measure of a molecule's lipophilicity. jocpr.com

Solubility: Aqueous solubility can be predicted based on descriptors related to polarity, size, and hydrogen bonding capacity.

Chromatographic Retention Time: QSAR can model the retention behavior of compounds in techniques like HPLC, based on descriptors that reflect their interaction with stationary and mobile phases.

A QSAR model for indole derivatives might use descriptors such as those listed in the table below. By building a robust model from a dataset of known indoles, the physicochemical properties of a new or unsynthesized compound like this compound could be accurately predicted.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Indoles

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching of the molecular skeleton. ijpsr.com |

| Physicochemical | Molar Refractivity, LogP | Molar volume and lipophilicity. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, charge distribution, and electronic reactivity. researchgate.net |

| Steric/3D | van der Waals Volume, Surface Area | The three-dimensional shape and bulk of the molecule. ijpsr.com |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on classical mechanics. alzahra.ac.ir This technique offers deep insights into the conformational flexibility, stability, and interactions of molecules like this compound.

MD simulations can be used to study:

Intramolecular Dynamics: By tracking the movement of atoms within the molecule, MD reveals its flexibility. The stability of a particular conformation can be assessed by calculating the Root Mean Square Deviation (RMSD) from a starting structure over the course of the simulation. A stable system will show the RMSD value converging and fluctuating around an average value. dergipark.org.trtandfonline.com The Root Mean Square Fluctuation (RMSF) of individual atoms can identify which parts of the molecule are most flexible. nih.gov

Intermolecular Interactions: MD simulations can model the interaction of this compound with solvent molecules, revealing how it is solvated. It can also simulate the interaction between multiple indole molecules to understand aggregation behavior. The simulations explicitly model non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking, which are crucial for the behavior of indole compounds. alzahra.ac.ir

In studies of indole derivatives interacting with proteins, MD simulations have been used to confirm the stability of the ligand-protein complex and analyze the specific interactions that hold them together. dergipark.org.trnih.govtandfonline.com The same principles and analytical methods can be applied to understand the non-covalent interactions of this compound with its environment.

Theoretical Predictions of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools for mapping out potential reaction pathways, identifying intermediates, and calculating the energies of transition states, which are often impossible to observe experimentally.

For the synthesis and reactivity of substituted indoles, theoretical calculations, particularly using DFT, can elucidate complex mechanisms. acs.org For example, computational studies on the copper-catalyzed synthesis of indoles from N-aryl enaminones have detailed the role of the catalyst in binding the substrate and lowering the activation energy of the cyclization step. researchgate.net Similarly, the mechanism of a cobalt-catalyzed intramolecular amidation to form indoles was investigated computationally, revealing the involvement of a Co(IV) intermediate. acs.org

For this compound, theoretical methods could be used to:

Predict Sites of Reactivity: By analyzing the electronic structure (e.g., using MEP or FMO analysis), one can predict whether reactions like electrophilic aromatic substitution would occur preferentially at the C4, C5, or C7 position of the indole ring.

Elucidate Synthetic Pathways: For a proposed synthesis of the molecule, calculations can compare the energy barriers of different potential routes to identify the most feasible one. For instance, the mechanism of a silver-catalyzed selanylation of indoles was clarified by using DFT to show that a classic electrophilic aromatic substitution pathway was more favorable than other possibilities. rsc.org

Analyze Transition States: By locating the transition state structure for a given reaction step and calculating its energy, the activation energy (energy barrier) can be determined. This is crucial for understanding reaction rates and predicting the influence of substituents on reactivity. acs.org

Advanced Non Biological Applications of Substituted Indoles in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

The indole (B1671886) scaffold is a cornerstone in organic synthesis, providing a template for the construction of complex molecular architectures. The specific substitution pattern of 2-(tert-Butyl)-1H-indol-6-ol , featuring a sterically demanding tert-butyl group at the C2 position and a hydroxyl group at the C6 position, offers unique reactivity and strategic advantages in multi-step syntheses.

The reactivity of the indole ring can be selectively modulated. The nitrogen atom (N1), the C3 position, and the benzene (B151609) ring are all sites for potential functionalization. The bulky tert-butyl group at C2 can direct electrophilic substitution to the C3 position, a common and synthetically useful transformation for indoles. Furthermore, the hydroxyl group at C6 can be leveraged for a variety of reactions, including etherification, esterification, and as a directing group for metallation.

While specific examples detailing the use of This compound in the total synthesis of complex non-biological molecules are not widespread in the literature, its potential is evident from the rich chemistry of related indole derivatives. For instance, various substituted indoles are key precursors in the synthesis of complex alkaloids and other natural products. researchgate.net The functional handles present in This compound allow for its theoretical incorporation into a variety of complex targets through established synthetic methodologies.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | 1-Alkyl-2-(tert-butyl)-1H-indol-6-ol |

| C3-Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | 2-(tert-Butyl)-6-hydroxy-1H-indole-3-carbaldehyde |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) in Acetone | 6-(Alkoxy)-2-(tert-butyl)-1H-indole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-(tert-Butyl)-6-hydroxy-7-aryl-1H-indole (via C7-lithiation/boronation) |

These transformations highlight the versatility of This compound as a starting material for generating a library of more complex indole derivatives for various chemical science applications. The strategic placement of the tert-butyl and hydroxyl groups allows for sequential and site-selective modifications, a key requirement for a versatile building block in modern organic synthesis.

Applications in Materials Science and Polymer Chemistry

The unique combination of a hindered phenol (B47542) and a reactive indole nucleus in This compound suggests its potential for significant applications in materials science and polymer chemistry, both as a monomer for functional polymers and as a high-performance additive.

Indole-based polymers are a class of functional materials with interesting electronic and optical properties. researchgate.netrsc.org The N-H and C-H bonds of the indole ring can participate in polymerization reactions. For instance, poly(N-arylene diindolylmethane)s have been synthesized via a catalyst-free C-N coupling reaction, yielding high molecular weight polymers with good thermal stability. rsc.orgrsc.org

This compound could potentially be used as a monomer in condensation polymerizations. The hydroxyl group could be converted to a more reactive functional group, or the N-H bond could be utilized in reactions with suitable co-monomers. The resulting polymers would incorporate the bulky tert-butyl group, which could enhance solubility and modify the polymer's morphology, and the phenol moiety, which could impart antioxidant properties to the final material.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Co-monomer (Illustrative) | Potential Polymer Structure | Key Properties |

| Polycondensation (as a diol) | Diacyl chloride | Polyester with pendant indole moieties | Thermal stability, Antioxidant properties |

| Polycondensation (N-H reactivity) | Activated difluoroaryl compound | Poly(indolylarylene) with hindered phenol groups | Thermal stability, Fluorescence, Antioxidant properties |

Hindered phenols are a well-established class of antioxidants used to protect polymers from degradation. vinatiorganics.comnih.govpartinchem.com The mechanism of action involves the phenolic hydrogen atom being donated to scavenge free radicals, with the resulting phenoxy radical being stabilized by steric hindrance from bulky substituents, such as tert-butyl groups. partinchem.comresearchgate.net

The lipophilicity imparted by the tert-butyl group could also improve its compatibility with non-polar polymer matrices. nih.gov

Utilization as Ligands in Catalysis for Non-Biomedical Transformations

The development of novel ligands is crucial for advancing transition metal catalysis. Indole-based ligands have emerged as a versatile class of ligands due to their tunable electronic and steric properties. nih.govacs.org The indole scaffold can be incorporated into various ligand frameworks, including N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands.

While This compound itself is not a classical ligand, it serves as an excellent precursor for the synthesis of more elaborate ligand structures. The indole nitrogen can be functionalized with coordinating groups, and the phenolic hydroxyl could act as a hemilabile donor or be used as a handle for further derivatization.

For example, indole-substituted NHC ligands have shown excellent catalytic activity in palladium-catalyzed carbon-carbon bond formation reactions. acs.orgnih.gov The steric bulk of the tert-butyl group at the C2 position in a ligand derived from This compound could create a specific steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst in cross-coupling reactions. acs.orgnih.gov

Table 3: Potential Indole-Based Ligands Derived from this compound

| Ligand Class | Synthetic Precursor (from this compound) | Potential Catalytic Application |

| N-Heterocyclic Carbene (NHC) Precursor | 1-Aryl-2-(tert-butyl)-1H-indol-6-ol | Palladium-catalyzed cross-coupling reactions |

| Phosphine-Indole Ligand | 1-(Diphenylphosphino)-2-(tert-butyl)-1H-indol-6-ol | Various transition metal-catalyzed transformations |

| Bidentate N,O-Ligand | 2-(tert-Butyl)-1-(2-pyridyl)-1H-indol-6-ol | Asymmetric catalysis |

The development of such ligands could lead to catalysts with novel reactivity for a range of non-biomedical transformations, including the synthesis of fine chemicals and functional materials. The modular nature of the This compound scaffold allows for the systematic tuning of ligand properties to optimize catalytic performance. nih.govmdpi.com

Emerging Trends and Future Research Directions in the Study of Substituted Indoles

Development of Sustainable and Atom-Economical Synthetic Methodologies

Modern organic synthesis is increasingly guided by the principles of green chemistry, emphasizing the development of sustainable and efficient reactions. For the synthesis of substituted indoles, this has translated into a focus on methodologies that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy.

Several key strategies are at the forefront of this movement:

Catalytic Cycloaddition Reactions: These reactions are inherently atom-economical and serve as a powerful tool for constructing diverse heterocyclic frameworks. bohrium.com Indole-based cycloadditions, including [4+3], [4+2], and [3+2] cycloadditions, provide access to complex structures like tetrahydrocarbazoles and cyclohepta[b]indoles in a green and efficient manner. bohrium.com

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, enable the oxidative linkage of C-H bonds under mild conditions, allowing for the rapid assembly of indole (B1671886) rings from readily available anilines and ketones. organic-chemistry.org The use of a recyclable palladium-on-carbon (Pd/C) catalyst for converting substituted allyl-anilines into indoles represents a sustainable protocol that delivers products in good yields and allows for catalyst reuse up to five times. chemistryviews.org

Migratory Cycloisomerization: Lewis acid-catalyzed synthesis of C2-alkyl substituted indoles from o-amido alkynols demonstrates 100% atom economy. acs.org This approach involves an intramolecular migration of a carbonyl group, showcasing a powerful and selective method for creating densely functionalized indoles from accessible starting materials. acs.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been successfully employed for the atom-economical synthesis of a wide range of 2-substituted indole-3-acetic acid derivatives. rsc.org This organocatalytic approach harnesses the unique reactivity of NHCs to construct valuable indole structures. rsc.org

Multicomponent Reactions: A novel chromatography- and catalyst-free multicomponent reaction has been developed for synthesizing polysubstituted pyrroles attached to an indole ring. acs.orgacs.org This method uses a green solvent and involves a simple workup procedure, boasting a high atom economy and a low E-factor, which are key metrics for green synthesis. acs.orgacs.org

| Method | Key Features | Catalyst/Reagent | Example Application |

| Palladium-Catalyzed Cyclization | Atom-economic, mild conditions, uses O2 as oxidant. organic-chemistry.org | Palladium catalyst organic-chemistry.org | Assembly of indole rings from anilines and ketones. organic-chemistry.org |

| Pd/C-Catalyzed Conversion | Sustainable, recyclable catalyst, good yields. chemistryviews.org | Palladium-on-carbon (Pd/C) chemistryviews.org | Synthesis of indoles from substituted allyl-anilines. chemistryviews.org |

| Lewis Acid-Catalyzed Cycloisomerization | 100% atom economy, intramolecular migration. acs.org | Zn(OTf)2 acs.org | Synthesis of C2-alkyl substituted indoles. acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalytic, atom-economical. rsc.org | N-Heterocyclic Carbenes rsc.org | Construction of 2,3-disubstituted indoles. rsc.org |

| Catalyst-Free Multicomponent Reaction | Green solvent, chromatography-free, high atom economy. acs.org | None acs.org | Synthesis of indole-substituted pyrroles. acs.org |

Exploration of Novel Reactivity and Unconventional Bond Activations for Indole Systems

The quest for more efficient and direct synthetic routes to complex molecules has spurred research into novel reactivity patterns and the activation of traditionally inert chemical bonds within the indole framework.

A dominant theme in this area is C-H bond activation . This strategy allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. Recent advancements include:

Rhodium(III)-Catalyzed Synthesis: A redox-neutral approach using a Rh(III) catalyst enables the synthesis of N-unprotected indoles from readily available imidamides and diazo compounds. acs.org This reaction proceeds through C-H activation and involves the cleavage of C-C and C=N bonds. acs.org

Directing Group-Assisted C-H Activation: Transition metal-catalyzed C-H activation using directing groups containing N-N and N-S bonds has emerged as a regioselective and step-economic tool. researchgate.net In these reactions, the directing group facilitates the cyclization, and the cleavage of the N-N or N-S bond acts as an internal oxidation step to complete the catalytic cycle. researchgate.net

Cobalt-Catalyzed C2-Alkylation: A cobalt-catalyzed direct C2-alkylation of indoles bearing a removable N-pyrimidyl group with vinylsilanes has been developed. beilstein-journals.org While C3-alkylation is common, direct C2-alkylation via C-H activation is less so, making this a significant advancement. beilstein-journals.org

π-Bond Directed C2-Amination: A nickel-catalyzed method for the C2-amination of indoles with N-heteroarenes has been reported. chemrxiv.org Mechanistic studies suggest the reaction proceeds via a Friedel-Crafts type π-bond directed C-H bond activation. chemrxiv.org

Beyond C-H activation, researchers are exploring the reactivity of indoles with electron-withdrawing groups at the C2 or C3 positions. These substituents activate the indole ring for various nucleophilic addition and cycloaddition reactions, opening up new avenues for synthesis. iupac.orgresearchgate.net The confinement of indole and formaldehyde (B43269) within the pores of a Metal-Organic Framework (MOF) has also been shown to guide their reactivity towards the synthesis of novel oxazole (B20620) compounds, a transformation not achievable with traditional homogeneous catalysis. rsc.org

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The intersection of data science and chemistry is revolutionizing how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools for predicting reaction outcomes, optimizing conditions, and even discovering new synthetic routes for substituted indoles.

Key applications in this domain include:

Predicting Enantioselectivity: ML models, particularly random forest regression, have been successfully used to predict the enantioselectivity of reactions involving metal-free chiral phosphoric acid catalysts in the synthesis of naphthyl-indole scaffolds. researchgate.netias.ac.in These models use molecular descriptors of reactants, catalysts, and intermediate complexes as input to achieve high prediction accuracy, even with limited datasets. researchgate.netias.ac.in

Reaction Optimization: High-throughput experimentation (HTE) platforms, which can perform thousands of reactions on a nanoscale, generate vast amounts of data. researchgate.net This "big data" can be analyzed using ML to gain unprecedented insight into structure-reactivity relationships and to rapidly optimize reaction conditions. researchgate.netnih.gov

Predicting Reaction Outcomes: For complex reactions like the C-H activation of indoles, ML algorithms such as Random Forest, K-Nearest Neighbor, and Neural Networks have been trained on databases of reaction outcomes to predict the energy barriers and selectivity of new reactions. francis-press.com This predictive power can guide experimental design and reduce the amount of trial-and-error experimentation needed. francis-press.com

Accelerated Synthesis: Automated synthesis platforms, such as those using Acoustic Droplet Ejection (ADE) technology, can rapidly generate libraries of indole derivatives on a nanomole scale. nih.gov The combination of automated synthesis and ML analysis allows for a much deeper and faster exploration of chemical space than was previously possible. researchgate.netnih.gov

| AI/ML Application | Technique/Algorithm | Goal |

| Enantioselectivity Prediction | Random Forest Regression researchgate.netias.ac.in | Predict the enantiomeric excess in chiral catalysis. researchgate.netias.ac.in |

| Reaction Outcome Prediction | Random Forest, KNN, Neural Networks francis-press.com | Predict energy barriers and selectivity of C-H activation reactions. francis-press.com |

| Reaction Optimization | High-Throughput Experimentation (HTE) Data Analysis researchgate.netnih.gov | Identify optimal reaction conditions and understand structure-reactivity relationships. nih.gov |

Challenges and Opportunities in the Scalable Synthesis of Highly Substituted Indoles

While laboratory-scale synthesis of complex indoles has seen remarkable progress, translating these methods to a larger, preparative scale presents significant challenges. Traditional methods like the Fischer indole synthesis often require harsh conditions, and the Bartoli method is limited by the need for specific starting materials and tolerance to Grignard reagents. mdpi.com

The opportunities for scalable synthesis lie in the development of robust and versatile new methods. A recently reported two-step protocol for N-unprotected polysubstituted indoles, based on a researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines, is a promising example. mdpi.com This method is catalyzed by DABCO and provides access to indoles with a wide array of substitution patterns. mdpi.com

However, challenges remain:

Functional Group Tolerance: Many catalytic systems are sensitive to certain functional groups, which can limit their applicability in the synthesis of complex, highly substituted indoles.

Regioselectivity: Controlling the position of substituents on the indole ring, especially when multiple reactive sites are present, can be difficult to achieve on a large scale. For instance, the balance between steric and electronic effects can steer the outcome of rearrangements, leading to mixtures of isomers. mdpi.com

Cost and Availability of Catalysts: Many advanced catalytic systems rely on expensive and rare transition metals, which can be a barrier to large-scale industrial application.

Working with Complex Substrates: The synthesis of oligomers based on 5,6-dihydroxyindole (B162784) (DHI), which are models for eumelanin, highlights the challenges of working with highly substituted, electron-rich, and potentially unstable N-H indoles. rsc.org Developing iterative synthesis strategies that are robust enough to handle these substrates is a key area of research. rsc.org

The use of automated flow-based synthesis platforms offers a potential solution to some of these challenges, enabling the optimization and scale-up of reactions in a more controlled and efficient manner. researchgate.net

Potential for Indole Derivatives in Supramolecular Chemistry and Molecular Recognition (non-biological focus)

Beyond their well-known biological roles, indole derivatives are emerging as versatile building blocks in supramolecular chemistry and materials science. Their unique electronic and structural properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make them ideal components for constructing complex, non-covalently assembled architectures.

Recent research highlights several exciting non-biological applications:

Molecular Photoactuators: The indole core is a key component in the construction of organic photoactuators, such as molecular motors and photoswitches. chim.it Introducing an indole moiety into a molecule can significantly alter its absorption properties, allowing it to respond to light. chim.it Supramolecular approaches, such as using a thiourea (B124793) organocatalyst to preferentially bind to one isomer, can be used to control the photoisomerization process. chim.it

Supramolecular Assemblies for Environmental Remediation: A novel indole derivative has been developed that self-assembles into stable nanospheres in water. nih.gov These nanospheres exhibit extremely fast and selective adsorption of perfluoroalkyl substances (PFAS) from contaminated water. nih.gov Furthermore, upon UV irradiation, the indole-based nanocomposite can produce hydrated electrons that effectively degrade the captured pollutants, combining adsorption and degradation functions in one system. nih.gov

Fluorescent Receptors: Indole derivatives can be used as guests in supramolecular host-guest systems. For example, a fluorescent inclusion complex formed between a dicationic guest and a cucurbit beilstein-journals.orguril host can be used to effectively bind and detect indole derivatives like tryptophan through a fluorescence response. rsc.org

Biomimetic Catalysis: Beta-cyclodextrin, a supramolecular host, has been used as a recoverable and reusable catalyst for the synthesis of indole derivatives in water under neutral conditions. tandfonline.com This biomimetic approach provides a sustainable and green protocol for synthesizing complex heterocyclic compounds. tandfonline.com

These examples demonstrate the vast potential of indole derivatives as functional components in advanced materials and systems, driven by the principles of molecular recognition and self-assembly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.